molecular formula C17H17N5OS B2397274 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide CAS No. 2034404-79-8

2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Cat. No. B2397274
CAS RN: 2034404-79-8
M. Wt: 339.42
InChI Key: VNKZRIXDQHWZKK-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is a novel 1H-1,2,3-triazole analog . It’s part of a series of compounds synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .


Synthesis Analysis

The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The first step in the synthesis of these triazole analogs employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) .

Scientific Research Applications

Corrosion Inhibition and Adsorption Behaviour

A study by Chakravarthy, Mohana, and Kumar (2014) explored the use of nicotinamide derivatives, which include compounds similar to 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide, as corrosion inhibitors on mild steel in acidic environments. These inhibitors showed effectiveness in reducing both anodic and cathodic processes, suggesting their potential in corrosion prevention applications (Chakravarthy, Mohana, & Kumar, 2014).

Antagonists of TRPV1 and Inflammatory Pain

Westaway et al. (2008) investigated derivatives of phenylnicotinamide, including structures similar to the compound , as antagonists of the TRPV1 receptor. These compounds showed potential in inflammatory pain management, with specific derivatives advancing into pre-clinical development (Westaway et al., 2008).

Enhancing NAD+ Concentrations in Mammalian Cells

Yang, Chan, and Sauve (2007) developed a method for synthesizing beta-nicotinamide riboside and related compounds, which demonstrated the ability to increase NAD+ concentrations in mammalian cells. This is significant for cellular energy metabolism and could have implications for treating a variety of diseases (Yang, Chan, & Sauve, 2007).

Metabolism in Plants

Matsui et al. (2007) studied the metabolic fate of nicotinamide in plants, finding it instrumental in nucleotide synthesis and the formation of compounds like trigonelline and nicotinic acid 1N-glucoside. This research provides insights into the biochemical pathways of nicotinamide in various plant species (Matsui et al., 2007).

Anticancer Potential and Tubulin Polymerization Inhibition

A study by Kamal et al. (2014) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, related to the compound , highlighted their anticancer potential. These compounds exhibited significant activity against various cancer cell lines and were found to inhibit tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).

Mechanism of Action

These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

properties

IUPAC Name

2-methylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZRIXDQHWZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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